molecular formula C22H28N2O5S B2941511 N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034344-62-0

N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2941511
CAS No.: 2034344-62-0
M. Wt: 432.54
InChI Key: XXTGKTDHEDZJEF-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide (CAS 2034344-62-0) is a high-purity chemical compound for research applications. This oxalamide derivative features a complex molecular structure with a molecular formula of C22H28N2O5S and a molecular weight of 432.53 g/mol . The compound's structure integrates a 2,4-dimethoxyphenyl group and a thiophene ring system connected via a cyclopentylmethyl spacer, presenting multiple sites for molecular interaction and modification. Researchers can utilize this compound as a key intermediate in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. Its structural complexity makes it suitable for exploring structure-activity relationships and as a building block for more complex molecular architectures. Available in various quantities to suit different research scales. For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-14(25)18-8-9-19(30-18)22(10-4-5-11-22)13-23-20(26)21(27)24-16-7-6-15(28-2)12-17(16)29-3/h6-9,12,14,25H,4-5,10-11,13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTGKTDHEDZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzene, undergoes nitration followed by reduction to form 2,4-dimethoxyaniline.

    Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from 2-bromo-5-(1-hydroxyethyl)thiophene.

    Cyclopentyl Intermediate Preparation: The cyclopentyl group is introduced via a Grignard reaction, followed by functional group modifications to attach the thiophene ring.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the thiophene-cyclopentyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group on the thiophene ring.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Amines or alcohols are typically formed.

    Substitution: Halogenated or alkylated derivatives are common.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating diseases or conditions, leveraging its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxalamide moiety may facilitate binding to active sites, while the aromatic and thiophene rings enhance specificity and affinity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives with substituted aryl groups and heterocyclic moieties have been investigated as HIV entry inhibitors:

  • Compound 13 (): N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide exhibits antiviral activity with 36% synthetic yield and LC-MS (APCI+) m/z 479.12 (M+H+). The 4-chlorophenyl and thiazolyl groups contrast with the target compound’s dimethoxyphenyl and thiophene motifs .
  • Compound 21 (): N1-(2,4-difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl shows a 58% yield and diastereomeric selectivity (1:5 ratio). Fluorine substitutions and hydroxymethyl-thiazole highlight substituent effects on activity .
Table 1: Antiviral Oxalamides
Compound Key Substituents Yield LC-MS (M+H+) Activity
Target Compound 2,4-dimethoxyphenyl, thiophen-cyclopentyl N/A N/A Not reported
Compound 13 4-chlorophenyl, thiazolyl 36% 479.12 Antiviral
Compound 21 2,4-difluorophenyl, hydroxymethyl-thiazole 58% 425.86 Antiviral

Flavoring Agents with Dimethoxy Substitutions

16.099) is a flavoring agent with a NOEL of 100 mg/kg/day in rats. Unlike the target compound, S336 features a pyridinylethyl chain instead of thiophene-cyclopentyl but shares the 2,4-dimethoxy motif.

Table 2: Flavoring Oxalamides
Compound Key Substituents Toxicology (NOEL) Metabolic Stability
Target Compound 2,4-dimethoxyphenyl, thiophen-cyclopentyl Not reported Unknown
S336 2,4-dimethoxybenzyl, pyridinylethyl 100 mg/kg/day High (no amide cleavage)

Cytochrome P450 Inhibitors

describes oxalamides with methoxyphenethyl and substituted aryl groups (e.g., 3-chloro-, 3-cyano-phenyl) as inhibitors of stearoyl-CoA desaturase. Compound 21 (N1-(3-ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide) achieved an 83% yield, the highest in its series, suggesting that ethoxy groups enhance synthetic efficiency .

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide, identified by CAS number 2034345-34-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structure-activity relationships, and various biological effects based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S, with a molecular weight of 378.4 g/mol. The compound features a unique structure that includes a dimethoxyphenyl group, a thiophenyl moiety, and an oxalamide linkage, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H22N2O5SC_{18}H_{22}N_{2}O_{5}S
Molecular Weight378.4 g/mol
CAS Number2034345-34-9

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant properties. For instance, research on related oxalamide derivatives has demonstrated their efficacy as inhibitors of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in mood regulation and neuroplasticity .

Neurotransmitter Modulation

The compound may interact with serotonin receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. Analogous compounds have shown high agonist potency at these receptors, leading to increased neuroplasticity markers in the frontal cortex . This suggests that this compound could potentially be explored for therapeutic applications in mood disorders.

Anti-inflammatory Properties

There is emerging evidence that oxalamide derivatives can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory conditions .

Case Studies

  • Animal Studies : In preclinical models, compounds structurally related to this compound were administered to rodents showing significant reductions in depressive-like behaviors measured by the forced swim test and tail suspension test.
  • Cell Line Studies : In vitro studies using neuronal cell lines have demonstrated that these compounds can enhance neuronal survival under stress conditions, suggesting neuroprotective properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and thiophenyl groups can significantly influence receptor binding affinity and selectivity. For example:

  • Dimethoxy Substituents : The presence of methoxy groups has been associated with increased lipophilicity and receptor interaction.
  • Cyclopentyl Group : This moiety appears to enhance stability and bioavailability.

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